molecular formula C21H21ClN2O2 B10804949 N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide

N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide

Cat. No.: B10804949
M. Wt: 368.9 g/mol
InChI Key: IPSGXKAFCLXWMU-UHFFFAOYSA-N
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Description

N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 5-chloro-8-hydroxyquinoline with an appropriate aldehyde or ketone to form the corresponding quinoline derivative. This intermediate is then reacted with 4-isopropylphenylmethylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives, which may exhibit different biological activities.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

    Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide involves its interaction with specific molecular targets within cells. The compound is known to bind to DNA and interfere with its replication and transcription processes, leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-8-hydroxy-7-quinolinyl)-(4-nitrophenyl)methyl]-4-methoxybenzamide
  • 2-chloro-N-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]acetamide
  • N-[(5-chloro-8-hydroxy-7-quinolinyl)-(4-methoxyphenyl)methyl]acetamide

Uniqueness

N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]acetamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-12(2)14-6-8-15(9-7-14)19(24-13(3)25)17-11-18(22)16-5-4-10-23-20(16)21(17)26/h4-12,19,26H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSGXKAFCLXWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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